Nonanoic acid, 9,9-dimethoxy-, methyl ester
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Overview
Description
Nonanoic acid, 9,9-dimethoxy-, methyl ester is an organic compound with the molecular formula C12H24O4 It is a derivative of nonanoic acid, where the ninth carbon is substituted with two methoxy groups and the carboxylic acid is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 9,9-dimethoxy-, methyl ester typically involves the esterification of nonanoic acid derivatives. One common method is the reaction of nonanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where nonanoic acid and methanol are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 9,9-dimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Nonanoic acid, 9,9-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of nonanoic acid, 9,9-dimethoxy-, methyl ester involves its interaction with molecular targets and pathways. The methoxy groups and ester functionality allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of active metabolites. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid, methyl ester: Similar structure but lacks the methoxy groups.
Nonanoic acid, 9-hydroxy-, methyl ester: Contains a hydroxyl group instead of methoxy groups.
Nonanoic acid, 9,9-diethoxy-, ethyl ester: Contains ethoxy groups instead of methoxy groups and an ethyl ester instead of a methyl ester .
Uniqueness
Nonanoic acid, 9,9-dimethoxy-, methyl ester is unique due to the presence of two methoxy groups on the ninth carbon. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. The methoxy groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1599-48-0 |
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Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
methyl 9,9-dimethoxynonanoate |
InChI |
InChI=1S/C12H24O4/c1-14-11(13)9-7-5-4-6-8-10-12(15-2)16-3/h12H,4-10H2,1-3H3 |
InChI Key |
HZWOYQBUELNXHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCC(=O)OC)OC |
Origin of Product |
United States |
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